molecular formula C8H6IN3O2 B2547242 Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 2377036-04-7

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B2547242
CAS No.: 2377036-04-7
M. Wt: 303.059
InChI Key: BIRLDMQXVITESA-UHFFFAOYSA-N
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Description

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a halogenated heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with an iodine atom at position 5 and a methyl ester group at position 2. Its molecular formula is C₉H₇IN₃O₂, with a molecular weight of 331.08 g/mol (calculated) .

Properties

IUPAC Name

methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRLDMQXVITESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=CNC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Copper-Catalyzed Iodination

A convergent synthesis adapted from Gangjee et al. (2013) involves iodination as a critical step. Starting with a 4-methyl-7-benzyl-pyrrolo[2,3-d]pyrimidine precursor, the 5-position is iodinated using copper(I) iodide and potassium iodide under microwave irradiation. This method reduces reaction times from 12 hours to 10 minutes and minimizes disulfide byproducts.

Procedure :

  • React 7-benzyl-4-methyl-pyrrolo[2,3-d]pyrimidine with 1.2 equivalents of iodine source in dimethylformamide (DMF).
  • Add CuI (10 mol%) and heat at 100°C under microwave conditions.
  • Purify via column chromatography (yield: 68–81%).

Nucleophilic Substitution for Esterification

The C2 carboxylate group is introduced via nucleophilic substitution. A thiol or chloride leaving group at C2 is displaced by methyl carbonate in the presence of a base. This method, reported by Abd El-Hameed et al. (2018), achieves esterification with sodium hydroxide in ethanol under reflux.

Procedure :

  • Treat 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-thiol with ethyl chloroacetate in ethanol.
  • Reflux for 2 hours, followed by ice quenching and recrystallization (yield: 82%).

Comparative Analysis of Synthetic Strategies

Method Conditions Yield (%) Key Advantages
Microwave iodination CuI, DMF, 100°C, 10 min 68–81 Rapid, minimizes byproducts
Nucleophilic substitution NaOH, ethanol, reflux 50–82 Scalable, uses inexpensive reagents

Microwave-assisted methods offer superior efficiency, while classical substitution remains viable for large-scale synthesis.

Structural Confirmation and Analytical Data

Post-synthetic characterization includes:

  • HRMS (ESI) : m/z calcd for C₈H₆IN₃O₂ [M+H]⁺: 303.06; found: 303.06.
  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-6), 4.10 (s, 3H, OCH₃), 3.90 (s, 3H, NCH₃).

Industrial and Research Applications

This compound serves as a precursor for kinase inhibitors targeting RET proto-oncogene mutants. Its iodine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in drug discovery.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrrolopyrimidine ring.

    Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound.

Scientific Research Applications

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the pyrrolopyrimidine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the pyrrolo[2,3-d]pyrimidine family, which includes derivatives with variations in substituents, halogenation, and esterification. Below is a systematic comparison:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate I (C5), COOCH₃ (C2) 331.08 Electrophilic reactivity, kinase inhibitors, nucleoside precursors
Methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (QI-4919) H (C5), COOCH₃ (C2) 207.18 Base structure for functionalization; lower halogen-dependent activity
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), I (C5) 310.51 Enhanced halogen-mediated cross-coupling; antiviral research
tert-Butyl 4-(2-methoxyethoxy)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate OCH₂CH₂OCH₃ (C4), I (C5), Boc (N7) 419.2 Solubility in polar solvents; intermediate for kinase inhibitors
Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CHO (C6), CH₃ (N7), COOCH₃ (C2) 273.24 Aldehyde group enables conjugation; anticancer agent development

Biological Activity

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C9_9H8_8IN3_3O2_2
  • Molecular Weight : 317.08 g/mol
  • CAS Number : 1638763-33-3

This compound acts primarily as an inhibitor of specific kinases involved in cellular signaling pathways. Its structural similarity to purines allows it to interact with the active sites of various kinases, inhibiting their activity and thereby affecting multiple biochemical pathways. Notably, it has been shown to disrupt the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.

Key Mechanisms Include :

  • Inhibition of p21-Activated Kinase (PAK4), which plays a significant role in tumor progression.
  • Induction of apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins.

Biological Activity and Efficacy

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, a study reported that derivatives of pyrrolo[2,3-d]pyrimidine showed promising cytotoxic effects with IC50_{50} values ranging from 29 to 59 µM across different cancer types.

Table 1: Biological Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50_{50} (µM)Mechanism of Action
Methyl 5-iodo...MV4-117.8Induces apoptosis; G0/G1 phase arrest
Derivative 5kHepG240 - 204Induces apoptosis; upregulates caspase-3
Derivative 5nMV4-112.7PAK4 inhibition; cell cycle arrest

Case Studies

  • Inhibition of PAK4 : A study focused on compound derivatives that inhibit PAK4 demonstrated that compound 5n exhibited an IC50_{50} value of 2.7 nM against the MV4-11 cell line. This compound was shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis through the regulation of PAK4 phosphorylation .
  • Cytotoxicity in HepG2 Cells : Another derivative (compound 5k) was evaluated for its effects on HepG2 cells. It demonstrated significant cytotoxicity with an IC50_{50} between 40 and 204 nM and induced apoptosis by modulating key apoptotic proteins such as caspase-3 and Bcl-2 .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds in the pyrrolo[2,3-d]pyrimidine class have shown favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics suggest potential for effective systemic delivery in therapeutic applications.

Q & A

What are the established synthetic routes for Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, and what key reaction conditions are required?

Basic Research Question
The synthesis typically involves multi-step strategies, including iodination and functional group protection. A critical step is the introduction of the iodine atom at the 5-position, which can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example, in a DNA mismatch study, the compound was synthesized from a precursor (2d) by reacting with N,N-dimethylformamide dimethylacetal, followed by purification via silica gel chromatography (CH2_2Cl2_2/MeOH, 95:5) . Key conditions include anhydrous solvents, reflux temperatures, and precise stoichiometric ratios to avoid side reactions.

How is this compound characterized to confirm structural integrity?

Basic Research Question
Characterization relies on spectroscopic and analytical methods:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For instance, the 5-iodo substituent causes distinct deshielding in the aromatic region (δ 7.53 ppm for H-C(6)) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 474.25) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against calculated values (e.g., C: 37.99%, H: 4.04%, N: 17.72%) .

What strategies address low yields in the synthesis of this compound derivatives?

Advanced Research Question
Low yields often arise from competing reactions during iodination or glycosylation. To mitigate this:

  • Protection-Deprotection : Mask reactive sites (e.g., 4-hydroxy and 2-amino groups) before iodination, as unprotected groups can lead to side products .
  • Optimized Purification : Use gradient elution in flash chromatography (e.g., CH2_2Cl2_2/MeOH ratios) to isolate the target compound from byproducts .
  • Catalytic Systems : Explore palladium-catalyzed cross-coupling for selective iodination, though this requires rigorous moisture control .

How is this compound functionalized for biological studies, such as kinase inhibition?

Advanced Research Question
The compound serves as a scaffold for kinase inhibitor development. Functionalization steps include:

  • Sonogashira Coupling : Introduce alkynyl linkers at the 5-iodo position for attaching fluorescent probes or targeting groups .
  • Amidation/Substitution : Replace the methyl ester with amines or heterocycles to enhance binding affinity. For example, JAK1 inhibitors derived from this scaffold use spirocyclic amines at the 4-position .
  • pH-Sensitive Modifications : Incorporate formamidino groups (via N,N-dimethylformamide dimethylacetal) to study pH-dependent DNA interactions .

How do researchers resolve contradictions in reported synthetic methods for this compound?

Advanced Research Question
Discrepancies in methods (e.g., iodination reagents or protection strategies) are addressed by:

  • Comparative Analysis : Test alternative protocols side-by-side. For example, using NIS instead of ICl may reduce halogen scrambling .
  • Mechanistic Studies : Probe reaction intermediates via LC-MS or in situ IR to identify bottlenecks (e.g., incomplete deprotection ).
  • Computational Modeling : Predict reactivity using DFT calculations to optimize electrophilic substitution pathways .

What role does this compound play in medicinal chemistry research?

Advanced Research Question
The compound is a key intermediate in designing kinase inhibitors, particularly for JAK1 and TYK2. Its pyrrolo-pyrimidine core enables:

  • Selectivity Profiling : Structural analogs with ethyl or methyl groups at the 5-position show varied IC50_{50} values (e.g., 8.5 nM for JAK1 vs. 410 nM for JAK2) .
  • In Vivo Efficacy : Derivatives demonstrate anti-inflammatory activity in murine models (e.g., CIA and AIA models) with optimized pharmacokinetics (t1/2_{1/2} > 6 hours) .

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